

A Technical Guide to the Solubility of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

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Compound of Interest

Compound Name:	3-Hydroxy-2-iodo-4-methoxybenzaldehyde
Cat. No.:	B160923

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Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**, a key intermediate in pharmaceutical synthesis. While empirical solubility data for this specific compound is not readily available in public literature, this document synthesizes information on its physicochemical properties and the solubility of structurally analogous compounds to provide a robust predictive analysis. Furthermore, this guide details standardized, field-proven methodologies for the experimental determination of its solubility in a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical protocols to facilitate its use in further research and formulation.

Introduction and Physicochemical Profile

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-iodoisovanillin, is a substituted benzaldehyde with the molecular formula $C_8H_7IO_3$.^{[1][2][3]} Its structure, featuring a benzene ring with hydroxyl, iodo, methoxy, and aldehyde functional groups, dictates its physical and chemical behavior, including its solubility. Understanding the solubility of this compound is critical for a variety of applications, including reaction kinetics, purification, formulation, and bioavailability studies.

Table 1: Physicochemical Properties of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**

Property	Value	Source
Molecular Weight	278.04 g/mol	[1] [2]
Melting Point	167-174 °C	[2]
Density	1.909 g/cm ³	[2]
Appearance	Solid	
XLogP3	1.8	[2]

The presence of both polar (hydroxyl, aldehyde) and non-polar (benzene ring, iodo group) moieties suggests a nuanced solubility profile. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aldehyde and methoxy groups are hydrogen bond acceptors. These features indicate a potential for solubility in polar solvents. Conversely, the bulky, hydrophobic iodine atom and the benzene ring contribute to its lipophilicity, suggesting possible solubility in less polar organic solvents.

Predictive Solubility Analysis Based on Structural Analogs

Due to the limited direct solubility data for **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**, an analysis of structurally similar compounds can provide valuable insights into its expected behavior.

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Vanillin shares the core hydroxy-methoxy-benzaldehyde structure. It is known to be soluble in polar solvents like water and ethanol, and poorly soluble in non-polar solvents such as hexane. [\[4\]](#)[\[5\]](#)[\[6\]](#) The solubility of vanillin is enhanced by its ability to form hydrogen bonds with protic solvents.[\[4\]](#)

Benzaldehyde

The parent compound, benzaldehyde, is slightly soluble in water but highly soluble in organic solvents like ethanol and ether.[\[7\]](#)[\[8\]](#)[\[9\]](#) Its limited water solubility is due to the hydrophobic nature of the benzene ring, which outweighs the polarity of the aldehyde group.[\[10\]](#)

Iodinated Phenols

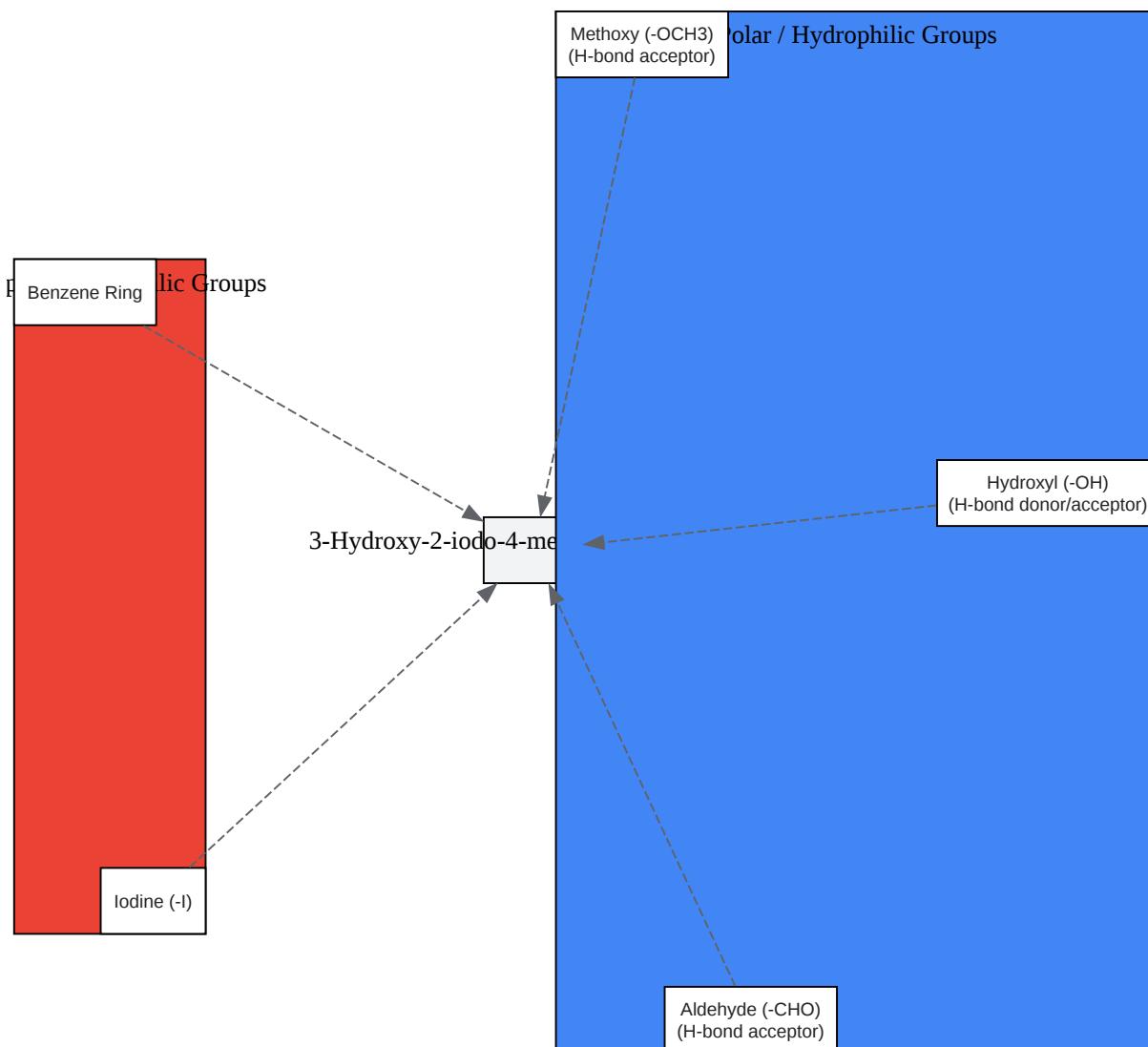
The introduction of an iodine atom to a phenol generally decreases its aqueous solubility and increases its lipophilicity.[\[11\]](#) The large size and low electronegativity of the iodine atom contribute to weaker interactions with water molecules.

Predicted Solubility of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde

Based on these analogs, the following solubility profile for **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** can be predicted:

- High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule.
- Moderate to High Solubility: Likely in polar protic solvents such as methanol, ethanol, and acetone, due to hydrogen bonding capabilities.[\[12\]](#)
- Low to Sparingly Soluble: Predicted in water, as the hydrophobic character of the iodine and benzene ring will likely dominate.
- Low Solubility: Expected in non-polar solvents like hexane and toluene, due to the presence of multiple polar functional groups.

The following diagram illustrates the key structural features influencing the predicted solubility:



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Caption: Key functional groups influencing the solubility of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**.

Experimental Determination of Solubility

To obtain definitive solubility data, empirical testing is essential. The following section outlines a robust, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde**.

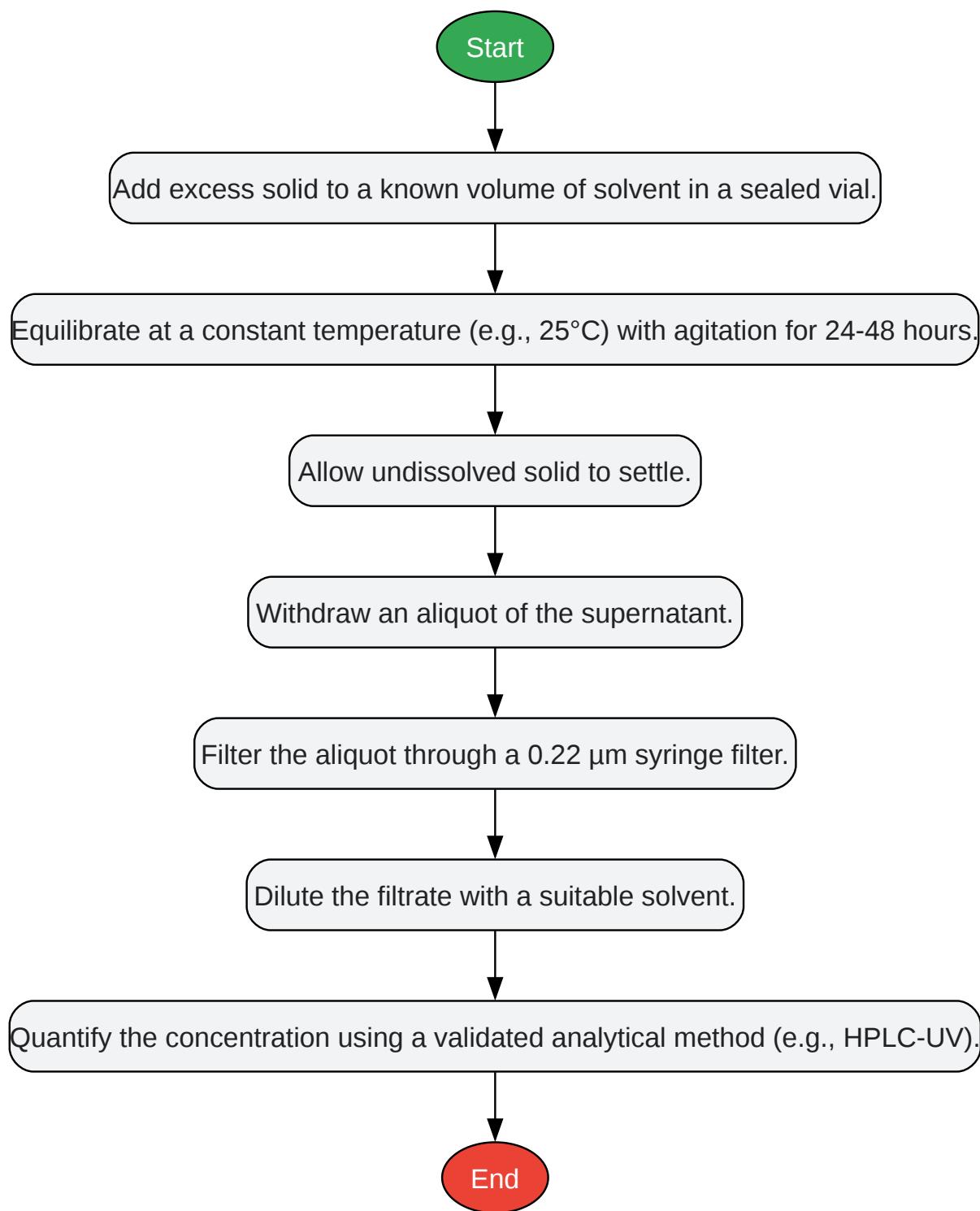
The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is widely recognized as the most reliable for determining thermodynamic solubility.[\[13\]](#)[\[14\]](#) It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in a saturated solution.

Materials and Equipment:

- **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** (solid)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Hexane)
- Scintillation vials or sealed flasks
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Analytical balance

Experimental Workflow Diagram:

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Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

- Preparation: Add an excess amount of solid **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure a saturated solution with visible excess solid after equilibration.
- Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment. For solvents where sedimentation is slow, centrifugation can be employed.
- Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.
- Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
- Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[\[15\]](#)
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Kinetic Solubility for High-Throughput Screening

For earlier stages of drug discovery, kinetic solubility measurements can provide a faster, albeit less precise, indication of solubility.[\[16\]](#) This method typically involves adding a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) to an aqueous buffer and measuring the point of precipitation, often by turbidimetry.[\[15\]](#)[\[16\]](#)

Expected Solubility Data Summary

The following table provides a template for summarizing the experimentally determined solubility data for **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** in common solvents.

Table 2: Experimentally Determined Solubility of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** at 25 °C

Solvent	Solvent Type	Predicted Solubility	Experimental Solubility (mg/mL)
Water	Polar Protic	Low / Sparingly Soluble	To be determined
Ethanol	Polar Protic	Moderate to High	To be determined
Methanol	Polar Protic	Moderate to High	To be determined
Acetone	Polar Aprotic	Moderate to High	To be determined
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	To be determined
Hexane	Non-polar	Low	To be determined
Toluene	Non-polar	Low	To be determined

Conclusion

While direct published data on the solubility of **3-Hydroxy-2-iodo-4-methoxybenzaldehyde** is scarce, a thorough analysis of its chemical structure and comparison with analogous compounds allows for a reasoned prediction of its solubility profile. It is anticipated to exhibit good solubility in polar organic solvents and limited solubility in water and non-polar solvents. For definitive data, the detailed experimental protocols provided in this guide, particularly the shake-flask method, offer a reliable path forward for researchers. The generation of such empirical data will be invaluable for the future application of this compound in pharmaceutical research and development.

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